Cas no 23028-23-1 (2H-1-Benzopyran-2-one,4-methyl-3-phenyl-)

2H-1-Benzopyran-2-one, 4-methyl-3-phenyl-, is a synthetic coumarin derivative characterized by its benzopyran core substituted with a methyl group at the 4-position and a phenyl ring at the 3-position. This structural configuration imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and pharmaceutical research. Its rigid aromatic framework enhances stability, while the substituents offer tunable reactivity for further functionalization. The compound is particularly useful in the development of fluorescent probes, agrochemicals, and bioactive molecules due to its photophysical and binding characteristics. High purity grades ensure reproducibility in research applications.
2H-1-Benzopyran-2-one,4-methyl-3-phenyl- structure
23028-23-1 structure
Product Name:2H-1-Benzopyran-2-one,4-methyl-3-phenyl-
CAS No:23028-23-1
MF:C16H12O2
MW:236.265284538269
MDL:MFCD00192313
CID:251635
PubChem ID:477709
Update Time:2025-10-12

2H-1-Benzopyran-2-one,4-methyl-3-phenyl- Chemical and Physical Properties

Names and Identifiers

    • 2H-1-Benzopyran-2-one,4-methyl-3-phenyl-
    • 4-methyl-3-phenylchromen-2-one
    • 4-Methyl-3-phenylcoumarin
    • METHYL-3-PHENYLCOUMARIN,4-(RG)
    • 3-phenyl-4-methylcoumarin
    • 4-methyl-3-phenyl-2H-1-benzopyran-2-one
    • 4-Methyl-3-phenyl-2H-chromen-2-one
    • 4-Methyl-3-phenyl-cumarin
    • SCHEMBL4449250
    • DTXSID60333003
    • MFCD00192313
    • 4-methyl-3-phenyl-chromen-2-one
    • 4-Methyl-3-phenyl-2H-chromen-2-one #
    • 2H-1-Benzopyran-2-one, 4-methyl-3-phenyl-
    • 2H-Benzopyran-2-one, 4-methyl-3-phenyl-
    • AKOS015916352
    • LQPDCTIPWIJXCR-UHFFFAOYSA-N
    • 4-methyl-3-phenyl-coumarin
    • 23028-23-1
    • DTXCID50284095
    • 4-Methyl-3-phenyl coumarin
    • G63714
    • MDL: MFCD00192313
    • Inchi: 1S/C16H12O2/c1-11-13-9-5-6-10-14(13)18-16(17)15(11)12-7-3-2-4-8-12/h2-10H,1H3
    • InChI Key: LQPDCTIPWIJXCR-UHFFFAOYSA-N
    • SMILES: O1C(C(C2C=CC=CC=2)=C(C)C2C=CC=CC1=2)=O

Computed Properties

  • Exact Mass: 236.08400
  • Monoisotopic Mass: 236.084
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 1
  • Complexity: 363
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 3.5
  • Topological Polar Surface Area: 26.3A^2

Experimental Properties

  • Color/Form: solid
  • Density: 1.197
  • Melting Point: 156-158 °C(lit.)
  • Boiling Point: 408.7°Cat760mmHg
  • Flash Point: 172.4°C
  • Refractive Index: 1.615
  • PSA: 30.21000
  • LogP: 3.76840
  • Solubility: Not determined

2H-1-Benzopyran-2-one,4-methyl-3-phenyl- Security Information

  • WGK Germany:3
  • Hazard Category Code: 20/21/22
  • Safety Instruction: S36
  • Hazardous Material Identification: Xn
  • Risk Phrases:R20/21/22

2H-1-Benzopyran-2-one,4-methyl-3-phenyl- Customs Data

  • HS CODE:2932209090
  • Customs Data:

    China Customs Code:

    2932209090

    Overview:

    2932209090. Other lactones. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2932209090. other lactones. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2H-1-Benzopyran-2-one,4-methyl-3-phenyl- Pricemore >>

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2H-1-Benzopyran-2-one,4-methyl-3-phenyl- Related Literature

Additional information on 2H-1-Benzopyran-2-one,4-methyl-3-phenyl-

Comprehensive Overview of 2H-1-Benzopyran-2-one,4-methyl-3-phenyl- (CAS No. 23028-23-1): Properties, Applications, and Industry Insights

2H-1-Benzopyran-2-one,4-methyl-3-phenyl- (CAS No. 23028-23-1), a specialized organic compound, has garnered significant attention in pharmaceutical and material science research due to its unique structural properties. This 4-methyl-3-phenyl coumarin derivative belongs to the benzopyrone family, characterized by a fused benzene and pyrone ring system. Its molecular structure, featuring a methyl group at position 4 and a phenyl substituent at position 3, contributes to distinct photophysical and biochemical behaviors that differentiate it from simpler coumarin analogs.

Recent studies highlight the compound's potential in fluorescence-based applications, particularly as a molecular probe for bioimaging. The extended conjugation system created by the phenyl group enhances its Stokes shift and quantum yield, making it valuable for optical sensors and laser dyes. Researchers are actively investigating its solvatochromic properties, which show promise for microenvironment polarity sensing in cellular systems. These characteristics align with current industry demands for advanced diagnostic tools and non-invasive imaging techniques.

In pharmaceutical contexts, the 4-methyl-3-phenyl substitution pattern appears to influence the molecule's bioavailability and target binding affinity. Preliminary studies suggest possible enzyme modulation capabilities, particularly with cytochrome P450 isoforms, though extensive clinical validation remains ongoing. The compound's lipophilicity profile, calculated through QSAR modeling, indicates potential for blood-brain barrier penetration, sparking interest in neuropharmacological applications.

The synthesis of 2H-1-Benzopyran-2-one,4-methyl-3-phenyl- typically involves Pechmann condensation or Knoevenagel-type reactions, with recent advancements focusing on catalyst optimization and green chemistry approaches. Modern microwave-assisted synthesis techniques have demonstrated improved yields (up to 78%) compared to conventional methods, addressing common questions about process efficiency in heterocyclic compound production. Analytical characterization commonly employs HPLC-MS, NMR spectroscopy, and X-ray crystallography to confirm structural integrity.

From a commercial perspective, the compound finds use as a chemical intermediate for specialty dyes and functional materials. Its UV absorption characteristicsmax ~320-350 nm) make it suitable for photostabilizers in polymer formulations. The cosmetics industry has evaluated derivatives for skin-conditioning properties, though regulatory approvals remain pending. Market analysts note growing demand in Asia-Pacific regions, particularly for research-grade materials supporting academic and industrial R&D.

Environmental and safety assessments indicate that 23028-23-1 exhibits moderate persistence but low acute toxicity (LD50 >2000 mg/kg in rodent studies). Proper handling requires standard laboratory precautions, including PPE and ventilation controls. The compound's biodegradation pathway has been modeled using EPI Suite software, showing complete mineralization within 28 days under aerobic conditions.

Emerging applications explore its incorporation into metal-organic frameworks (MOFs) for gas storage and separation technologies. The rigid aromatic system provides structural stability while the polar carbonyl group enables selective molecular interactions. Such developments align with global trends toward sustainable materials and energy-efficient processes.

Analytical method development for 4-methyl-3-phenylcoumarin has advanced significantly, with UHPLC-MS/MS techniques achieving detection limits below 0.1 ng/mL in biological matrices. This supports growing needs in pharmacokinetic studies and environmental monitoring. Recent computational chemistry studies employing DFT calculations have provided insights into its electronic structure and reactivity patterns.

The global market for functionalized coumarins like 23028-23-1 is projected to grow at 6.2% CAGR through 2030, driven by pharmaceutical innovation and material science applications. Patent analysis reveals increasing activity in drug delivery systems and organic electronics, with particular emphasis on its charge transport properties. Current research gaps include comprehensive toxicological profiling and structure-activity relationship studies for specific therapeutic targets.

For researchers working with CAS 23028-23-1, proper storage conditions (ambient temperature, desiccated) and handling protocols are essential to maintain stability. The compound demonstrates good thermal stability (decomposition >250°C) but may undergo photodegradation under prolonged UV exposure, necessitating light-sensitive storage solutions. These practical considerations address common queries from laboratory professionals implementing this material in their workflows.

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